Otenzepad - 122467-13-4

Otenzepad

Catalog Number: EVT-8216040
CAS Number: 122467-13-4
Molecular Formula: C24H31N5O2
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11-[2-[2-(diethylaminomethyl)-1-piperidinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.
Synthesis Analysis

Methods and Technical Details

The synthesis of Otenzepad involves several organic chemistry techniques that are commonly used in the production of chiral medicinal compounds. Key methods include:

  • Asymmetric Synthesis: This approach allows for the creation of specific enantiomers of Otenzepad, enhancing its efficacy and reducing side effects.
  • Intramolecular Reactions: Techniques such as Dieckmann condensation and intramolecular nucleophilic displacement are employed to form the core structure of Otenzepad.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can streamline the synthesis process and improve yields.

These methods have been detailed in various studies focusing on similar compounds within the same chemical class, highlighting their relevance in modern medicinal chemistry .

Molecular Structure Analysis

Structure and Data

Otenzepad's molecular structure is characterized by a dibenzodiazepinone framework. The specific arrangement of atoms contributes to its biological activity. The compound's molecular formula and weight are critical for understanding its interactions with biological systems.

  • Molecular Formula: C18H22N2O2
  • Molecular Weight: 298.38 g/mol

The structural configuration includes multiple functional groups that facilitate binding to muscarinic receptors, making it a potent modulator in pharmacological applications .

Chemical Reactions Analysis

Reactions and Technical Details

Otenzepad undergoes various chemical reactions that are crucial for its functionality. These include:

  • Binding Interactions: The compound exhibits specific binding affinities to different muscarinic receptor subtypes (M1-M5), which can be quantified using radiolabeled ligands.
  • Metabolic Pathways: Understanding how Otenzepad is metabolized in vivo helps predict its pharmacokinetics and potential interactions with other drugs.

Studies have shown that Otenzepad's reactivity is influenced by its structural features, which dictate how it interacts with target receptors and enzymes within the body .

Mechanism of Action

Process and Data

The mechanism of action for Otenzepad primarily involves its role as an agonist at muscarinic acetylcholine receptors. Upon binding to these receptors, Otenzepad activates intracellular signaling pathways that lead to various physiological effects:

  • Signal Transduction: Activation of G-proteins associated with muscarinic receptors results in changes to second messenger systems such as cyclic adenosine monophosphate (cAMP) levels.
  • Physiological Responses: These interactions can influence heart rate, glandular secretion, and smooth muscle contraction.

Research indicates that Otenzepad may exhibit selectivity for certain receptor subtypes, enhancing its therapeutic profile while minimizing side effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Otenzepad is moderately soluble in organic solvents but has limited solubility in water, affecting its bioavailability.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties such as reactivity with nucleophiles or electrophiles also play a role in determining how Otenzepad interacts with biological targets .

Applications

Scientific Uses

Otenzepad has potential applications in various fields:

  • Pharmacology: As a muscarinic receptor modulator, it may be explored for treating conditions such as Alzheimer's disease or other cognitive disorders where cholinergic signaling is impaired.
  • Research Tool: Its selective action on muscarinic receptors makes it valuable for studying receptor function and developing new therapeutic agents.
Introduction to Otenzepad in Academic Research

Historical Development and Discovery of Otenzepad as a Selective M2 Antagonist

The discovery of Otenzepad emerged from systematic medicinal chemistry efforts at Boehringer Ingelheim Pharma KG during the 1980s, aimed at developing cardioselective muscarinic antagonists. Researchers sought compounds that could modulate cardiac function without producing the broad antimuscarinic effects associated with non-selective agents. Initial characterization revealed Otenzepad's preferential binding to cardiac muscarinic receptors, with subsequent radioligand binding studies confirming its selectivity profile. The development coincided with emerging evidence for muscarinic receptor heterogeneity, providing the pharmacological context for its subtype selectivity [1].

A critical milestone in Otenzepad's characterization was the discovery of stereoselective binding. The (+)-enantiomer demonstrates approximately 8-fold greater potency at M₂ receptors compared to the (-)-enantiomer, highlighting the significance of three-dimensional structure in receptor interactions. This enantiomeric preference provided early evidence for stereospecific binding pockets in muscarinic receptors and informed later drug design efforts [1].

Table 1: Key Properties of Otenzepad

PropertyValueReference
Chemical Name11-[2-[2-(Diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one [1]
Molecular FormulaC₂₄H₃₁N₅O₂ [1]
Molecular Weight421.545 g·mol⁻¹ [1]
Elimination Half-life2.5 hours [1]
Bioavailability (Oral)45% [1]
(+)-enantiomer Potency8-fold > (-)-enantiomer at M₂ [1]

Pharmacokinetic studies established Otenzepad's oral bioavailability at 45% with an elimination half-life of 2.5 hours, properties that supported its initial investigation for oral administration in cardiac indications. The compound progressed to stage III clinical trials for arrhythmia and bradycardia based on its cardioselectivity, though development was ultimately discontinued. Despite this discontinuation, Otenzepad established itself as an indispensable research tool, with its receptor affinity profile quantified across human recombinant subtypes: Kᵢ values of 64 nM (M₂), 417 nM (M₁), 786 nM (M₃), 211 nM (M₄), and 5130 nM (M₅). This selectivity profile, particularly the 80-fold preference for M₂ over M₃ receptors, cemented its utility in experimental pharmacology [7] [1].

Theoretical Frameworks in Muscarinic Receptor Pharmacology

Muscarinic acetylcholine receptors belong to the superfamily of G protein-coupled receptors, comprising five molecularly distinct subtypes (M₁-M₅) with diverse signaling mechanisms and tissue distributions. The theoretical foundation of Otenzepad research rests upon the receptor subtype paradigm, which posits that specific physiological functions are mediated by discrete receptor subtypes. This framework enabled researchers to attribute specific cholinergic functions to particular subtypes using selective antagonists like Otenzepad [8].

The M₂ receptor, for which Otenzepad shows highest affinity, couples primarily to Gᵢ/o proteins, initiating inhibitory pathways including adenylate cyclase suppression, potassium channel activation, and modulation of voltage-gated calcium channels. In contrast, M₁, M₃, and M₅ receptors typically couple to Gq/11 proteins, activating phospholipase C and increasing intracellular calcium. The M₄ receptor shares signaling similarities with M₂ through Gᵢ/o coupling. This signaling dichotomy explains Otenzepad's physiological effects: by selectively blocking M₂ receptors, it preferentially interrupts inhibitory pathways in tissues where this subtype dominates, such as cardiac sinoatrial nodes and presynaptic nerve terminals [8] [5].

Table 2: Muscarinic Receptor Subtypes and Functional Correlates

SubtypePrimary SignalingTissue LocalizationFunctional RolesOtenzepad Affinity (Kᵢ, nM)
M₁Gq/11 → PLCβ activationCNS neurons, autonomic gangliaCognitive processing, gastric acid secretion417
M₂Gᵢ/o → AC inhibitionCardiac SA node, smooth muscleCardiac slowing, smooth muscle modulation64
M₃Gq/11 → PLCβ activationExocrine glands, smooth muscleSecretion, contraction786
M₄Gᵢ/o → AC inhibitionCNS striatum, autonomic nerve terminalsMotor control, neurotransmitter release211
M₅Gq/11 → PLCβ activationCNS substantia nigra, vasculatureDopamine release, vasodilation5130

Research with Otenzepad revealed unexpected complexities within this framework. In guinea pig ileal smooth muscle, Otenzepad competitively antagonized carbachol-induced cationic currents, consistent with M₂ receptor involvement. However, simultaneous blockade of M₃ receptors converted Otenzepad's effects from purely competitive to non-competitive, suggesting functional receptor interplay. This observation led to the current cooperative signaling model: M₂ activation directly opens cationic channels, while M₃ activation potentiates this effect through an undefined mechanism. Otenzepad's ability to block M₂ receptors without affecting M₃-mediated potentiation thus provides unique insights into receptor cooperativity [5].

Otenzepad's Role in Advancing Cholinergic Signaling Research

Otenzepad has served as a critical experimental tool for elucidating novel aspects of cholinergic signaling beyond classical neurotransmission. Research employing this antagonist revealed extensive cholinergic activity in non-neuronal cells, fundamentally expanding our understanding of acetylcholine as a signaling molecule. Particularly significant was the discovery of functional muscarinic receptors on myelinating glia, where Otenzepad helped demonstrate that M₂ activation modulates oligodendrocyte differentiation and myelination processes. This glial cholinergic signaling represents a previously underappreciated aspect of neural function with implications for demyelinating diseases and neural repair mechanisms [3].

In the central nervous system, Otenzepad-sensitive M₂ receptors function predominantly as inhibitory autoreceptors on cholinergic neurons and heteroreceptors on non-cholinergic terminals. This presynaptic localization positions M₂ receptors as crucial regulators of neurotransmitter release. Research employing Otenzepad demonstrated that M₂ blockade enhances acetylcholine release in hippocampal slices, thereby improving cognitive performance in animal models. These findings established the theoretical foundation for developing M₂-preferring antagonists as potential cognitive enhancers for conditions like Alzheimer's disease [10] [6].

Table 3: Key Research Advances Enabled by Otenzepad

Research AreaExperimental ModelKey FindingSignificance
Cardiac ElectrophysiologyGuinea pig atriaOtenzepad blocks M₂-mediated negative chronotropyConfirmed M₂ as primary cardiac muscarinic receptor
Smooth Muscle PhysiologyGuinea pig ileal smooth muscleRevealed M₂-M₃ cooperativity in cationic currentsEstablished receptor co-activation model
Allosteric ModulationGuinea pig atriaDemonstrated complex allosteric interactionsRevealed supra-additive effects with other modulators
Astrocyte SignalingRodent hippocampusIdentified M₂ role in astrocyte calcium dynamicsExpanded understanding of neuron-glia communication
Presynaptic RegulationRat striatal microdialysisOtenzepad increases acetylcholine releaseEstablished M₂ autoreceptor function

Perhaps the most mechanistically sophisticated application of Otenzepad has been in probing allosteric receptor interactions. Investigations in guinea pig atria demonstrated that Otenzepad exhibits complex allosteric behavior when combined with other muscarinic ligands. When combined with allosteric modulators like gallamine, effects were additive, consistent with action at a common site. However, combinations with competitive antagonists like N-methylscopolamine produced supra-additive effects, particularly after prolonged equilibration periods. This time-dependent allosteric interaction suggested that Otenzepad binds not only to the orthosteric site but also influences receptor conformation through secondary binding domains. These findings fundamentally challenged the classical model of competitive antagonism and demonstrated that "competitive" ligands can display unanticipated allosteric properties under specific conditions [2].

The discovery that posterior basal forebrain cholinergic input to hippocampal CA1 astrocytes governs fear extinction through α4 and α7 nicotinic receptors represents another frontier in cholinergic signaling where muscarinic modulators may have indirect influences. While not directly involving Otenzepad, this research demonstrates how foundational work with selective muscarinic agents informs broader understanding of cholinergic regulation in complex behaviors [9].

The pharmacological selectivity of Otenzepad continues to enable sophisticated research designs examining M₂-specific functions in genetically modified animals. When combined with modern techniques like optogenetics and calcium imaging, this compound provides critical pharmacological validation of genetic manipulations. This enduring utility ensures that Otenzepad remains relevant even as newer molecular tools emerge, bridging classical pharmacology and contemporary neuroscience approaches to unravel the complexities of cholinergic signaling in health and disease [3] [9].

Properties

CAS Number

122467-13-4

Product Name

Otenzepad

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N

SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.